molecular formula C13H19ClN2O3 B8025393 trans-4-(Cbz-amino)-3-hydroxypiperidine hcl

trans-4-(Cbz-amino)-3-hydroxypiperidine hcl

Cat. No.: B8025393
M. Wt: 286.75 g/mol
InChI Key: LZHFWXLMHRUWFW-MNMPKAIFSA-N
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Description

Trans-4-(Cbz-amino)-3-hydroxypiperidine hydrochloride: is a chemical compound with the molecular formula C14H19NO3. It is a derivative of piperidine, a six-membered ring containing five carbon atoms and one nitrogen atom. The compound is characterized by the presence of a hydroxyl group (-OH) and a carbobenzoxy (Cbz) protected amino group (-NH2) in the trans configuration on the piperidine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of trans-4-(Cbz-amino)-3-hydroxypiperidine hydrochloride typically involves the following steps:

    Starting Material: The synthesis begins with commercially available piperidine derivatives.

    Protection of Amino Group: The amino group is protected using a carbobenzoxy (Cbz) group to prevent unwanted reactions.

    Hydroxylation: The protected piperidine undergoes hydroxylation to introduce the hydroxyl group at the desired position.

    Deprotection: The Cbz group is removed under acidic conditions to yield the final product.

Industrial Production Methods: Industrial production methods for trans-4-(Cbz-amino)-3-hydroxypiperidine hydrochloride involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often include:

    Batch Processing: Sequential addition of reagents and careful control of reaction parameters.

    Continuous Flow Chemistry: Use of continuous flow reactors to enhance reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: Trans-4-(Cbz-amino)-3-hydroxypiperidine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to remove the hydroxyl group or convert it to an alkane.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Conditions involving alkyl halides or acyl chlorides in the presence of a base.

Major Products:

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alkanes or alcohols.

    Substitution: Formation of substituted piperidine derivatives.

Scientific Research Applications

Chemistry: Trans-4-(Cbz-amino)-3-hydroxypiperidine hydrochloride is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Biology: The compound is employed in the study of enzyme mechanisms and as a building block for the synthesis of biologically active molecules.

Medicine: It serves as a precursor for the development of drugs targeting neurological disorders and other medical conditions.

Industry: The compound is utilized in the production of specialty chemicals and as a reagent in chemical research and development.

Mechanism of Action

The mechanism of action of trans-4-(Cbz-amino)-3-hydroxypiperidine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s hydroxyl and amino groups enable it to form hydrogen bonds and electrostatic interactions with target molecules, modulating their activity and leading to desired biological effects.

Comparison with Similar Compounds

    Trans-4-(Cbz-amino)cyclohexanol: Similar structure but with a cyclohexane ring instead of a piperidine ring.

    Trans-3-(Cbz-amino)-4-hydroxypyrrolidine: Contains a pyrrolidine ring with similar functional groups.

Uniqueness: Trans-4-(Cbz-amino)-3-hydroxypiperidine hydrochloride is unique due to its specific ring structure and functional group arrangement, which confer distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

benzyl N-[(3R,4R)-3-hydroxypiperidin-4-yl]carbamate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O3.ClH/c16-12-8-14-7-6-11(12)15-13(17)18-9-10-4-2-1-3-5-10;/h1-5,11-12,14,16H,6-9H2,(H,15,17);1H/t11-,12-;/m1./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZHFWXLMHRUWFW-MNMPKAIFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC(C1NC(=O)OCC2=CC=CC=C2)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CNC[C@H]([C@@H]1NC(=O)OCC2=CC=CC=C2)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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